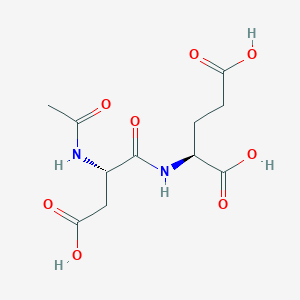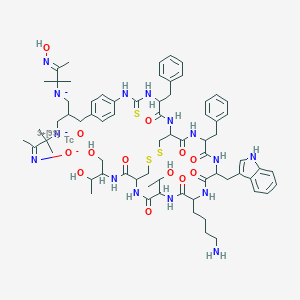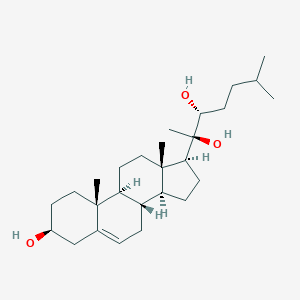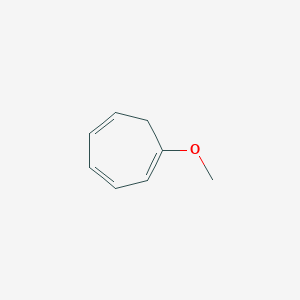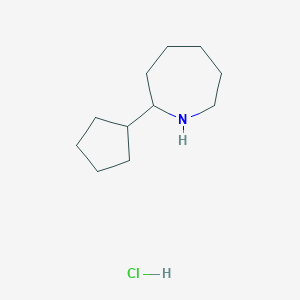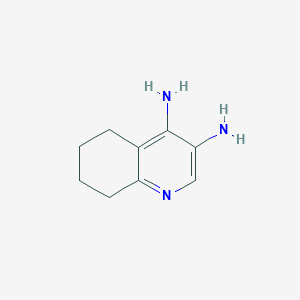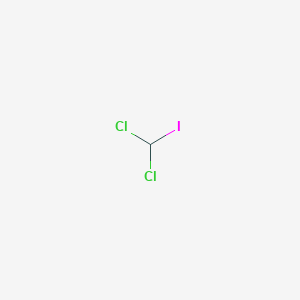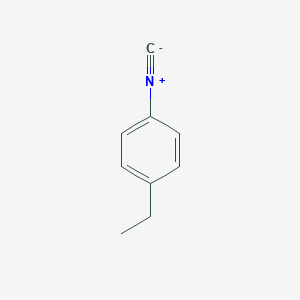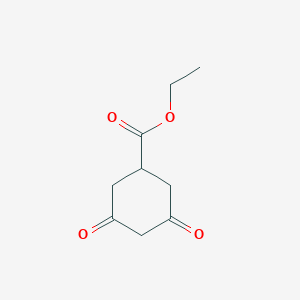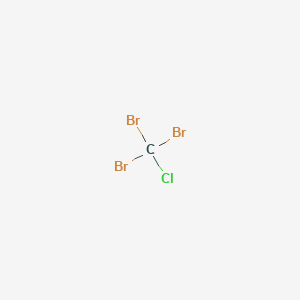![molecular formula C10H12BrN B121575 3-[(3-Bromophenyl)methyl]azetidine CAS No. 937619-46-0](/img/structure/B121575.png)
3-[(3-Bromophenyl)methyl]azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Bromophenyl)methyl]azetidine is a chemical compound with the molecular formula C10H12BrN and a molecular weight of 226.11 g/mol . It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
Méthodes De Préparation
The synthesis of 3-[(3-Bromophenyl)methyl]azetidine typically involves the reaction of 3-bromobenzyl chloride with azetidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the starting materials.
Analyse Des Réactions Chimiques
3-[(3-Bromophenyl)methyl]azetidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding amine, which can be further functionalized.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-[(3-Bromophenyl)methyl]azetidine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting central nervous system disorders.
Polymer Chemistry: Azetidine derivatives are used in the synthesis of polyamines, which have applications in materials science and biotechnology.
Mécanisme D'action
The mechanism of action of 3-[(3-Bromophenyl)methyl]azetidine is primarily related to its ability to undergo ring-opening reactions. The azetidine ring is strained, making it reactive towards nucleophiles and electrophiles. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
3-[(3-Bromophenyl)methyl]azetidine can be compared with other azetidine derivatives, such as:
Azetidine-2-carboxylic acid: A naturally occurring amino acid analog used in protein synthesis studies.
3-(Phenylmethyl)azetidine: Similar to this compound but lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its bromine substituent, which enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
3-[(3-bromophenyl)methyl]azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-10-3-1-2-8(5-10)4-9-6-12-7-9/h1-3,5,9,12H,4,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXAPCQIYHZHMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588371 |
Source


|
| Record name | 3-[(3-Bromophenyl)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937619-46-0 |
Source


|
| Record name | 3-[(3-Bromophenyl)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

